![molecular formula C15H11ClN4O2S2 B250641 N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide](/img/structure/B250641.png)
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide, also known as CCG-1423, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a variety of biological effects, including the ability to inhibit cell migration and proliferation, making it a promising candidate for the treatment of cancer and other diseases.
作用機序
The mechanism of action of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide is not fully understood, but it is thought to involve the inhibition of Rho GTPases, which are proteins that play a key role in cell migration and proliferation. By inhibiting these proteins, N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide can effectively block the migration and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its effects on cell migration and proliferation, N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide has also been shown to have other biochemical and physiological effects. Studies have shown that the compound can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to have anti-inflammatory effects, which could be beneficial in the treatment of a variety of diseases.
実験室実験の利点と制限
One of the key advantages of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and use in lab experiments. However, one of the limitations of the compound is that its mechanism of action is not fully understood, which could make it difficult to develop targeted therapies based on its use.
将来の方向性
There are a number of potential future directions for research on N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide. One area of research could be focused on developing more targeted therapies based on the compound's mechanism of action. Another area of research could be focused on developing new synthetic methods for the compound, which could make it easier to produce in larger quantities. Additionally, more research could be done to explore the compound's potential applications in the treatment of other diseases beyond cancer.
合成法
The synthesis of N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide is a multi-step process that involves the reaction of several different chemical compounds. One of the key steps in the synthesis involves the reaction of 5-chloro-2-aminobenzothiazole with thionyl chloride to form 5-chloro-2-chlorosulfonylbenzothiazole. This compound is then reacted with 2-methoxybenzamide and thiourea to form the final product, N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide.
科学的研究の応用
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. One of the key areas of research has been the compound's ability to inhibit cell migration and proliferation. Studies have shown that N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide can effectively inhibit the migration of cancer cells, which is a key step in the metastasis of cancer.
特性
分子式 |
C15H11ClN4O2S2 |
|---|---|
分子量 |
378.9 g/mol |
IUPAC名 |
N-[(5-chloro-2,1,3-benzothiadiazol-4-yl)carbamothioyl]-2-methoxybenzamide |
InChI |
InChI=1S/C15H11ClN4O2S2/c1-22-11-5-3-2-4-8(11)14(21)18-15(23)17-12-9(16)6-7-10-13(12)20-24-19-10/h2-7H,1H3,(H2,17,18,21,23) |
InChIキー |
HRVFTKNEWCFUKX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC3=NSN=C32)Cl |
正規SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=CC3=NSN=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]cyclopropanecarboxamide](/img/structure/B250558.png)
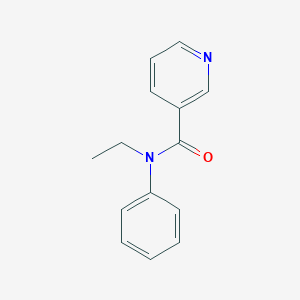
![Ethyl 1-[(2,5-dichlorophenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B250561.png)
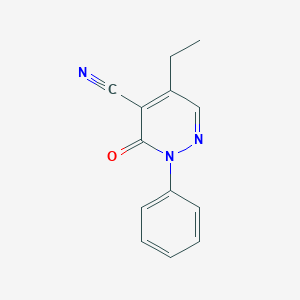
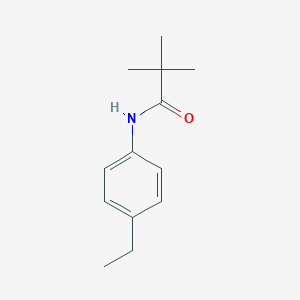
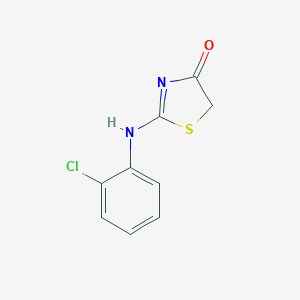
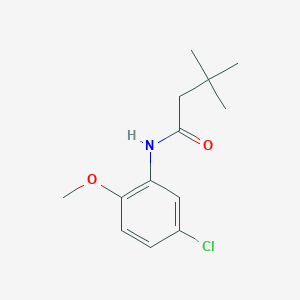

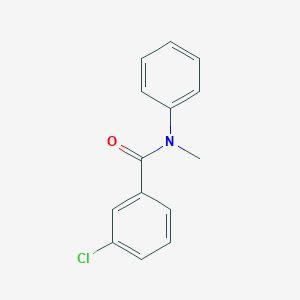

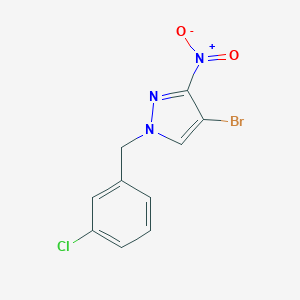

![(5E)-2-(2-chloroanilino)-5-[[3-methoxy-4-[(2-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B250583.png)
![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)